1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
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Overview
Description
1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves a multi-step process:
Formation of the Benzoyl Intermediate: The starting material, 4,5-difluoro-2-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling with Piperazine: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the benzoyl-piperazine intermediate.
Nitration and Fluorination: The intermediate is further nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group. Subsequent fluorination is achieved using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: SnCl₂ in hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorobenzoyl)-4-(2-fluoro-5-methylphenyl)piperazine
- 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine
- 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
Uniqueness
1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is unique due to the specific arrangement of fluorine atoms and the presence of both nitro and methyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(4,5-difluoro-2-methylphenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-11-7-14(20)15(21)9-13(11)19(26)24-5-3-23(4-6-24)18-8-12(2)17(25(27)28)10-16(18)22/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFYJOKKDMNXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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